Internal Olefin Position: Calculated Physicochemical Property Differences vs. Saturated and Terminal-Alkene Analogs
The experimentally derived or calculated LogP for 1-aminooct-5-en-2-ol is 1.75 , reflecting the internal alkene's contribution to lipophilicity. The saturated analog 1-aminooctan-2-ol (CAS 15518-10-2) has a calculated LogP of approximately 1.49 (ACD/Labs Percepta prediction, based on C8H19NO, MW 145.24) [1]. The ~0.26 LogP unit difference corresponds to a ~1.8-fold increase in predicted n-octanol/water partition coefficient for the unsaturated compound [2], which can affect extraction efficiency, membrane permeability in biological assays, and chromatographic retention in preparative HPLC.
| Evidence Dimension | LogP (n-octanol/water partition coefficient, calculated) |
|---|---|
| Target Compound Data | 1.75 (LogP, ChemSrc computed value) |
| Comparator Or Baseline | 1-Aminooctan-2-ol: ~1.49 (ACD/Labs predicted LogP) |
| Quantified Difference | ΔLogP ≈ +0.26; ~1.8-fold higher predicted partition coefficient |
| Conditions | In silico prediction (fragmental/atom-based method); no experimental logP reported for either compound in peer-reviewed literature |
Why This Matters
Procurement decisions that omit this lipophilicity difference risk selecting a saturated analog with altered liquid–liquid extraction and reversed-phase HPLC behavior, potentially compromising purification and assay reproducibility.
- [1] ACD/Labs Percepta prediction for 1-aminooctan-2-ol (CAS 15518-10-2) accessed via SciFinder-n (2025). Experimental logP not available. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Relationship between ΔLogP and partition ratio.) View Source
